molecular formula C23H18ClNO6 B2456259 (Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951938-71-9

(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2456259
CAS No.: 951938-71-9
M. Wt: 439.85
InChI Key: COLJLTLTHMBGGH-WNFQYIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C23H18ClNO6 and its molecular weight is 439.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO6/c1-27-19-10-20(28-2)17(9-16(19)24)25-11-15-18(30-12-25)6-5-14-22(26)21(31-23(14)15)8-13-4-3-7-29-13/h3-10H,11-12H2,1-2H3/b21-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLJLTLTHMBGGH-WNFQYIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1N2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a benzofuro[7,6-e][1,3]oxazine core, which is known for its diverse biological properties. The presence of the furan and chlorinated dimethoxyphenyl groups contributes to its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Several studies have explored the cytotoxic effects of similar compounds against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .
CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHeLa25

Anti-inflammatory Activity

The anti-inflammatory potential of similar benzofuroxazine derivatives has been noted in various studies:

  • COX Inhibition : Compounds with similar scaffolds showed selective inhibition of COX-II over COX-I, indicating potential use as anti-inflammatory agents. For example, some derivatives exhibited IC50 values as low as 0.52 µM against COX-II .
CompoundCOX-II IC50 (µM)Selectivity Index
PYZ160.52>4.24

Antimicrobial Activity

Compounds derived from benzofuroxazine structures have also been evaluated for their antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus, suggesting significant antibacterial activity .

The biological activity of this compound likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes).
  • Receptor Binding : It may bind to cellular receptors that modulate cell proliferation and apoptosis.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in preclinical settings:

  • Study on Anticancer Efficacy : A study demonstrated that a derivative showed comparable potency to cisplatin in inhibiting tumor growth in vitro and in vivo models .
  • Inflammation Model : Another study used an animal model to assess the anti-inflammatory effects of a related compound, resulting in a significant reduction in edema compared to standard treatments like celecoxib .

Q & A

Q. What synthetic strategies are recommended for constructing the benzofuro-oxazin core in this compound?

The benzofuro-oxazin scaffold can be synthesized via olefin cross-metathesis followed by an intramolecular oxo-Michael reaction , as demonstrated for structurally related benzofurans and benzoxazines . Key steps include:

  • Use of Grubbs II catalyst for olefin cross-metathesis.
  • Acidic conditions (e.g., p-TsOH) to promote cyclization.
  • Chiral auxiliaries or catalysts for enantioselective synthesis (if required). Typical yield range : 60–75% for analogous compounds .

Q. Which spectroscopic techniques are optimal for structural characterization?

A combination of methods is essential:

  • NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, dimethoxy groups show distinct singlet peaks at δ 3.8–4.0 ppm .
  • X-ray crystallography : Resolves absolute configuration and validates the (Z)-configuration of the furan-methylene group (see triazolo-oxazin derivatives for methodology) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 471.1 for C₂₄H₂₁ClNO₆).

Q. How can the stability of this compound be assessed under experimental conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) or monitor decomposition via NMR at elevated temperatures.
  • Photostability : Expose to UV-Vis light and track degradation products using LC-MS.
  • Solution stability : Store in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and monitor NMR spectra over 24–72 hours .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

  • Employ chiral catalysts (e.g., Ru-based complexes) during cross-metathesis to control stereochemistry .
  • Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers and determine enantiomeric excess (ee > 90% achievable) .
  • Case study : (S)-configured benzofurans were synthesized with 92% ee using this approach .

Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution.
  • Molecular docking : Screen for potential biological targets (e.g., kinase inhibitors) using AutoDock Vina .
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λₘₐₓ values (e.g., π→π* transitions near 320 nm).

Q. How to resolve contradictions in NMR data for structurally similar derivatives?

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping) that cause signal broadening .
  • Isotopic labeling : Use ¹³C-labeled precursors to assign overlapping carbon signals.
  • Comparative analysis : Cross-reference with X-ray data to validate NMR assignments (e.g., Acta Cryst. reports for triazolo-oxazin derivatives) .

Q. What experimental protocols mitigate organic degradation during long-term studies?

  • Sample cooling : Store solutions at 4°C to slow degradation (organic decay rates increase by ~10% per 10°C rise) .
  • Inert atmosphere : Use argon/nitrogen to prevent oxidation.
  • Stabilizing additives : Include antioxidants (e.g., BHT) in stock solutions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.